molecular formula C23H11Br2F12NO4S2 B3041063 N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide CAS No. 259269-91-5

N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

Cat. No.: B3041063
CAS No.: 259269-91-5
M. Wt: 817.3 g/mol
InChI Key: FSLUIUHENRQGEO-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its multiple trifluoromethyl and bromine substituents

Preparation Methods

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide typically involves multiple steps, including the introduction of trifluoromethyl and bromine groups onto the phenyl rings. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: The trifluoromethyl and bromine groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Compared to other compounds with similar structures, N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide is unique due to its combination of trifluoromethyl and bromine substituents. Similar compounds include:

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H11Br2F12NO4S2/c1-10-2-17(24)19(18(25)3-10)38(43(39,40)15-6-11(20(26,27)28)4-12(7-15)21(29,30)31)44(41,42)16-8-13(22(32,33)34)5-14(9-16)23(35,36)37/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLUIUHENRQGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N(S(=O)(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H11Br2F12NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

817.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
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N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
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N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
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N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
N-[3,5-bis(trifluoromethyl)phenyl]sulfonyl-N-(2,6-dibromo-4-methylphenyl)-3,5-bis(trifluoromethyl)benzenesulfonamide

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